molecular formula C23H14Br2Cl2N2O3 B301696 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No. B301696
M. Wt: 597.1 g/mol
InChI Key: JESULNBNRHZYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and scientific research has been conducted to investigate its mechanism of action, biochemical and physiological effects, and future directions for its application.

Mechanism of Action

The mechanism of action of 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood. However, scientific research has suggested that this compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Scientific research has shown that this compound has various biochemical and physiological effects. One study has shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Another study has shown that this compound can inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile in lab experiments include its potential therapeutic applications in various fields, such as cancer therapy and diabetes treatment. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the application of 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction is to develop more efficient synthesis methods for this compound to improve its availability for research and potential clinical use. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity at different concentrations.
In conclusion, this compound is a compound that has potential therapeutic applications in various fields. Scientific research has investigated its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound for therapeutic use.

Synthesis Methods

The synthesis of 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile has been achieved using various methods. One of the most common methods involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 2,4-dichlorobenzyl bromide in the presence of potassium carbonate to form 3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. This compound is then reacted with 2-amino-4H-chromene-3-carbonitrile in the presence of a base to form the final product.

Scientific Research Applications

Scientific research has shown that 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile has potential therapeutic applications in various fields. One study has shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for cancer therapy. Another study has shown that this compound has anti-diabetic properties, making it a potential candidate for the treatment of diabetes.

properties

Molecular Formula

C23H14Br2Cl2N2O3

Molecular Weight

597.1 g/mol

IUPAC Name

2-amino-4-[3,5-dibromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H14Br2Cl2N2O3/c24-17-5-12(6-18(25)22(17)31-10-11-1-2-13(26)7-19(11)27)21-15-4-3-14(30)8-20(15)32-23(29)16(21)9-28/h1-8,21,30H,10,29H2

InChI Key

JESULNBNRHZYIK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC(=C(C2C3=CC(=C(C(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)Br)C#N)N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C(C2C3=CC(=C(C(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)Br)C#N)N

Origin of Product

United States

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